molecular formula C12H17NO2 B070050 (7-Ethoxychroman-4-yl)methanamine CAS No. 192449-10-8

(7-Ethoxychroman-4-yl)methanamine

Cat. No. B070050
CAS RN: 192449-10-8
M. Wt: 207.27 g/mol
InChI Key: JFNLFJFFMQUNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Ethoxychroman-4-yl)methanamine is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as MEM and has been studied extensively for its ability to modulate neurotransmitter release in the brain.

Scientific Research Applications

(7-Ethoxychroman-4-yl)methanamine has been studied extensively for its potential therapeutic properties. It has been shown to modulate neurotransmitter release in the brain, specifically by increasing the release of dopamine and norepinephrine. This makes it a potential treatment for a variety of neurological and psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

The mechanism of action of (7-Ethoxychroman-4-yl)methanamine involves its ability to increase the release of dopamine and norepinephrine in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This, in turn, leads to increased activation of postsynaptic receptors, resulting in the observed physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to modulate neurotransmitter release in the brain. Increased dopamine and norepinephrine release has been shown to improve mood, attention, and cognitive function. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (7-Ethoxychroman-4-yl)methanamine in lab experiments is its specificity for dopamine and norepinephrine release. This allows for more targeted research into the effects of these neurotransmitters on various physiological and behavioral processes. However, a limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of test subjects.

Future Directions

For research on (7-Ethoxychroman-4-yl)methanamine include further exploration of its potential therapeutic properties, particularly in the treatment of neurological and psychiatric disorders. Additionally, research into the underlying mechanisms of its effects on neurotransmitter release may lead to the development of more targeted treatments for these disorders. Finally, further investigation into the potential toxic effects of this compound will be necessary to ensure its safety for use in human subjects.

Synthesis Methods

The synthesis of (7-Ethoxychroman-4-yl)methanamine involves the reaction of 7-ethoxy-4-chromanone with methylamine. The reaction is carried out in the presence of a catalyst such as sodium ethoxide or sodium hydride. The resulting product is then purified using column chromatography or recrystallization.

properties

CAS RN

192449-10-8

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(7-ethoxy-3,4-dihydro-2H-chromen-4-yl)methanamine

InChI

InChI=1S/C12H17NO2/c1-2-14-10-3-4-11-9(8-13)5-6-15-12(11)7-10/h3-4,7,9H,2,5-6,8,13H2,1H3

InChI Key

JFNLFJFFMQUNAS-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)C(CCO2)CN

Canonical SMILES

CCOC1=CC2=C(C=C1)C(CCO2)CN

synonyms

2H-1-Benzopyran-4-methanamine,7-ethoxy-3,4-dihydro-(9CI)

Origin of Product

United States

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